(2-Chloro-4-methylquinolin-3-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
(2-chloro-4-methylquinolin-3-yl)methanol |
InChI |
InChI=1S/C11H10ClNO/c1-7-8-4-2-3-5-10(8)13-11(12)9(7)6-14/h2-5,14H,6H2,1H3 |
InChI Key |
GNRUWYXCBKXDAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)Cl)CO |
Origin of Product |
United States |
Molecular Hybridization:this Approach Involves Combining the 2 Chloro 4 Methylquinolin 3 Yl Methanol Scaffold with Other Pharmacologically Active Moieties to Create Hybrid Molecules with Potentially Enhanced or Novel Properties.medcraveonline.comthis Design Principle Aims to Leverage the Reactivity of the Quinoline Core to Append Other Molecular Fragments.
By applying these design principles, chemists can fine-tune the reactivity of (2-Chloro-4-methylquinolin-3-yl)methanol derivatives to achieve desired synthetic outcomes and develop new molecules with specific functions.
Computational Chemistry and Molecular Modeling Investigations of 2 Chloro 4 Methylquinolin 3 Yl Methanol
Electronic Structure Calculations (Density Functional Theory and Ab Initio Methods)
Electronic structure calculations, particularly those based on Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods, are fundamental to understanding the behavior of (2-Chloro-4-methylquinolin-3-yl)methanol at the atomic level. researchgate.net These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure of a molecule. DFT, in particular, has become a popular approach due to its balance of accuracy and computational efficiency, with hybrid functionals like B3LYP being commonly employed for organic molecules. researchgate.netresearchgate.net
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.
While specific computational studies on this compound are not extensively documented in the literature, data from crystallographic studies of closely related compounds, such as (2-Chloro-6-methylquinolin-3-yl)methanol and (2-Chloro-8-methylquinolin-3-yl)methanol, reveal that the quinoline (B57606) ring system is nearly planar. nih.govnih.gov Computational geometry optimization using DFT would be expected to reproduce this planarity. The primary conformational flexibility in this compound arises from the rotation of the C-C and C-O bonds of the hydroxymethyl (-CH₂OH) substituent at the 3-position. Conformational analysis would involve calculating the energy of the molecule as a function of the dihedral angles of this side chain to identify the most stable conformers.
Table 1: Selected Experimental Bond Lengths from a Related Quinoline Derivative (Data for (2-Chloro-8-methylquinolin-3-yl)methanol, for illustrative purposes)
| Bond | Length (Å) |
| C2-Cl1 | 1.735 |
| N1-C2 | 1.314 |
| C3-C10 | 1.503 |
| C10-O1 | 1.424 |
| C4-C11 | 1.504 |
This table is interactive. Click on the headers to sort.
Source: Adapted from Khan et al. (2010). nih.gov
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. numberanalytics.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.comnumberanalytics.com DFT calculations on various quinoline derivatives have shown that the distribution of these orbitals is key to their biological and chemical activities. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring, while the LUMO may be distributed across the ring system, particularly influenced by the electron-withdrawing chloro and nitrogen atoms.
Table 2: Representative FMO Properties for Quinoline Derivatives
| Property | Description | Typical Calculated Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 4.0 to 5.0 eV |
This table is interactive. Click on the headers to sort.
Note: These are typical value ranges for related heterocyclic systems and serve as an estimation.
Molecular Electrostatic Potential (MEP) surface mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. libretexts.orgresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, susceptible to nucleophilic attack). youtube.com
For this compound, the MEP map would likely show significant negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, identifying them as primary sites for hydrogen bonding and electrophilic interactions. nih.gov Conversely, the hydrogen atom of the hydroxyl group and regions near the chloro-substituent would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will dock with biological targets like enzymes. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima, IR/Raman Frequencies)
Computational methods are widely used to predict various spectroscopic parameters, which can aid in the structural elucidation and characterization of compounds.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are often performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Studies on other quinoline derivatives have demonstrated a high correlation between theoretically predicted and experimentally measured chemical shifts, confirming the reliability of the computational results. nih.gov
UV-Vis Absorption Maxima: The electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). acs.org These calculations provide information about the electronic transitions between molecular orbitals, allowing for the prediction of the maximum absorption wavelengths (λmax). The results can be influenced by solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). biointerfaceresearch.com
IR/Raman Frequencies: The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy correspond to the different vibrational modes of the molecule. Computational frequency calculations using DFT can predict these vibrational wavenumbers. researchgate.net Comparing the calculated spectrum with the experimental one can provide a detailed assignment of the observed vibrational bands to specific functional groups and molecular motions. researchgate.net
Table 3: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies (Data for the related compound 2-Chloro-3-methylquinoline)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP) | Experimental Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3060 | 3065 |
| C-H stretch (methyl) | 2925 | 2924 |
| C=N stretch | 1615 | 1618 |
| C-Cl stretch | 750 | 755 |
This table is interactive. Click on the headers to sort.
Source: Adapted from a study on a structurally similar molecule. researchgate.net
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
While electronic structure calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. unife.it
For this compound, MD simulations would be invaluable for exploring its conformational space more extensively, particularly the flexibility of the hydroxymethyl side chain. researchgate.net Furthermore, by explicitly including solvent molecules (e.g., water, methanol) in the simulation box, MD can provide a detailed picture of solute-solvent interactions, the structure of the solvation shell, and the influence of the solvent on the molecule's preferred conformation and dynamic behavior. preprints.org
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior or Material Attributes
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical properties or biological activity. tandfonline.com These models are based on molecular descriptors, which are numerical values derived from the molecule's computed structure and electronic properties.
For this compound, a QSPR study could be developed to predict properties like solubility, boiling point, or chromatographic retention times. A QSAR study could correlate its computed descriptors (e.g., HOMO-LUMO gap, dipole moment, surface area) with a specific biological activity, such as antimicrobial or anticancer effects, which are common for quinoline derivatives. tandfonline.com These models, once validated, can be used to predict the properties and activities of other, yet-unsynthesized, related compounds, thereby guiding future research efforts.
Development of Molecular Descriptors
Molecular descriptors are numerical values that characterize the properties of a molecule. In the context of computational chemistry, these descriptors are fundamental for developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. dergipark.org.trdergipark.org.tr For this compound, a variety of descriptors can be calculated to describe its electronic, steric, and hydrophobic properties. These descriptors provide a quantitative basis for understanding its interactions and reactivity.
Electronic Descriptors: These descriptors are crucial for understanding the reactivity of the molecule. Key electronic descriptors for this compound would include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's ability to donate or accept electrons. A low LUMO energy would suggest susceptibility to nucleophilic attack, particularly at the carbon atom bearing the chlorine, while a high HOMO energy would indicate its potential as an electron donor in certain reactions.
Electron Density and Atomic Charges: Calculation of the electron density distribution and partial atomic charges (e.g., using Mulliken population analysis or Natural Bond Orbital analysis) would highlight the electrophilic and nucleophilic sites within the molecule. For instance, the carbon atom attached to the chlorine atom is expected to be electrophilic, making it a likely site for nucleophilic substitution.
Steric and Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule.
Molecular Volume and Surface Area: These descriptors are important for understanding how the molecule fits into active sites of enzymes or interacts with other molecules.
Topological Indices (e.g., Wiener index, Randić index): These indices are derived from the graph representation of the molecule and can correlate with various physical properties.
Hydrophobic Descriptors:
LogP (Octanol-Water Partition Coefficient): This is a measure of the molecule's hydrophobicity and is crucial for predicting its behavior in biological systems, such as membrane permeability.
The calculation of these descriptors for this compound would typically be performed using quantum chemical methods such as Density Functional Theory (DFT), often with a basis set like 6-31G(d,p). dergipark.org.tr
Below is an interactive data table summarizing the types of molecular descriptors that would be developed for this compound and their significance.
| Descriptor Category | Specific Descriptor | Significance for this compound |
| Electronic | HOMO/LUMO Energies | Predicts electron-donating/accepting ability and sites of reaction. |
| Atomic Charges | Identifies electrophilic and nucleophilic centers. | |
| Dipole Moment | Indicates molecular polarity and influences intermolecular interactions. | |
| Steric/Topological | Molecular Volume | Relates to steric hindrance and potential for binding interactions. |
| Surface Area | Influences solubility and interactions with other molecules. | |
| Connectivity Indices | Correlates with physical properties and molecular branching. | |
| Hydrophobic | LogP | Measures lipophilicity, affecting solubility and biological transport. |
Predictive Modeling for Chemical Reactivity or Scaffold Modification Potential
Predictive modeling, particularly through the development of QSAR and other machine learning models, can be a powerful tool to forecast the chemical reactivity of this compound and guide its potential scaffold modifications. nih.govnih.govrsc.org These models establish a mathematical relationship between the calculated molecular descriptors (from section 5.4.1) and an observed property, such as reaction rate or biological activity. nih.gov
For this compound, predictive models could be developed to address several key aspects:
Predicting Reactivity Towards Nucleophiles: The chlorine atom at the 2-position of the quinoline ring is a key site for nucleophilic aromatic substitution. researchgate.netmdpi.com A predictive model could be built using a dataset of related 2-chloroquinolines and their experimentally determined reaction rates with various nucleophiles. The model would use descriptors like the LUMO energy, the partial charge on the C2 carbon, and steric descriptors to predict the susceptibility of this compound to undergo such reactions. This would be invaluable for planning synthetic modifications of the scaffold.
Modeling the Potential for Scaffold Hopping or Modification: By creating a virtual library of derivatives of this compound with different substituents at various positions, and calculating their molecular descriptors, it is possible to build models that predict desired properties. For instance, if the goal is to modify the scaffold to enhance a particular biological activity, a QSAR model built on a set of known active compounds could be used to screen this virtual library and prioritize the synthesis of the most promising candidates. nih.gov
The development of such predictive models typically involves the following steps:
Data Set Curation: Assembling a dataset of molecules with known reactivity or properties related to the desired prediction.
Descriptor Calculation: Calculating a wide range of molecular descriptors for all molecules in the dataset.
Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) or neural networks to build the predictive model. nih.gov
Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.
While specific models for this compound are not yet published, the established methodologies in computational chemistry provide a clear roadmap for their development. digitellinc.comchemrxiv.org
Computational Studies of Reaction Mechanisms and Transition States for Synthetic Pathways
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. wikipedia.orgnih.gov For this compound, computational studies can provide deep insights into its synthesis and subsequent reactions.
The synthesis of this compound likely proceeds from 2-chloro-4-methylquinoline-3-carbaldehyde, which is commonly synthesized via the Vilsmeier-Haack reaction. numberanalytics.comorganic-chemistry.orgnumberanalytics.com The final step would be the reduction of the aldehyde to an alcohol.
Vilsmeier-Haack Reaction Mechanism: The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org Computational studies on this reaction have elucidated the following key steps:
Formation of the Vilsmeier Reagent: The reaction between DMF and POCl₃ forms a highly electrophilic chloroiminium ion, the active formylating agent. numberanalytics.comresearchgate.net
Electrophilic Aromatic Substitution: The electron-rich precursor to the quinoline ring attacks the Vilsmeier reagent.
Cyclization and Chlorination: Subsequent intramolecular reactions lead to the formation of the 2-chloroquinoline (B121035) ring system.
Computational investigations of the Vilsmeier-Haack reaction mechanism typically involve locating the transition states for each elementary step. libretexts.org By calculating the activation energies, the rate-determining step of the reaction can be identified. These calculations are usually performed using DFT methods.
Nucleophilic Substitution at the C2 Position: The chlorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic substitution. researchgate.net Computational studies can model the mechanism of these reactions, which typically proceed via a bimolecular nucleophilic aromatic substitution (SNAAr) mechanism. The key features of this mechanism that can be studied computationally include:
Transition State Analysis: Locating the transition state for the nucleophilic attack on the C2 carbon. The geometry of the transition state can provide insights into the steric and electronic factors that influence the reaction rate. masterorganicchemistry.com
Intermediate Stability: In some cases, a stable intermediate (a Meisenheimer complex) may be formed. Computational methods can be used to calculate the stability of such intermediates.
Leaving Group Departure: Modeling the departure of the chloride ion to form the final product.
By performing these computational studies, a detailed understanding of the potential energy surface for the reaction can be obtained, providing valuable information for optimizing reaction conditions and exploring the scope of possible modifications to the this compound scaffold.
Exploration of 2 Chloro 4 Methylquinolin 3 Yl Methanol As a Versatile Synthetic Intermediate
Role in the Total Synthesis of Complex Natural Products Bearing a Quinoline (B57606) Moiety
Quinoline and its derivatives are the foundational structures of many alkaloids and other complex natural products. rsc.org Consequently, functionalized quinolines like (2-Chloro-4-methylquinolin-3-yl)methanol are highly valuable building blocks in the total synthesis of such molecules. The strategic placement of the chloro and methanol (B129727) groups allows for sequential and regioselective modifications, which is a key consideration in the intricate art of natural product synthesis.
While specific examples of the direct use of this compound in the total synthesis of a complex natural product are not extensively documented in the literature, its potential is evident. Synthetic chemists can leverage the reactivity of the C2-chloro position for carbon-carbon or carbon-heteroatom bond formation to construct more elaborate molecular architectures. Simultaneously, the C3-methanol group can be oxidized to an aldehyde for subsequent reactions or used as a handle for coupling with other molecular fragments. This dual functionality makes it an ideal precursor for accessing the complex substitution patterns often found in naturally occurring quinoline alkaloids.
Utilization in the Construction of Advanced Organic Scaffolds and Heterocyclic Systems
The true versatility of this compound is most apparent in its application as a scaffold for the synthesis of more complex heterocyclic systems. The reactivity of its precursor, 2-chloroquinoline-3-carbaldehyde, is well-established, and the subsequent reduction to the methanol derivative opens up further synthetic avenues. nih.gov
The chloro group at the 2-position is particularly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. For instance, reaction with amines can yield 2-aminoquinoline (B145021) derivatives, while treatment with thiols or alkoxides can lead to the corresponding thioethers or ethers.
Furthermore, the methanol group can participate in a variety of reactions. It can be a substrate in Mitsunobu reactions for the regioselective N-alkylation of other heterocyclic compounds. researchgate.net Oxidation to the corresponding aldehyde, 2-chloro-4-methylquinoline-3-carbaldehyde, provides a key intermediate that can undergo condensation reactions with various nucleophiles to form a plethora of fused and binary heterocyclic systems. nih.gov
Below is a table summarizing some of the advanced organic scaffolds that can be synthesized from precursors and analogs of this compound:
| Precursor/Analog | Reagents | Resulting Heterocyclic System |
| 2-Chloroquinoline-3-carbaldehyde | Phenylhydrazine, Thioglycolic Acid | Thiazolidinones |
| 2-Chloroquinoline-3-carbaldehyde | Phenylhydrazine, Chloroacetyl Chloride | Azetidinones |
| 2-Chloroquinoline-3-carbaldehyde | Substituted Anilines, 2-Mercaptoacetic Acid | Thiazolidinones |
| 2-Chloroquinoline-3-carbaldehyde | Acetophenones, Hydrazinecarbothioamide | Pyrazole-1-carbothioamides |
These examples underscore the role of the 2-chloro-3-substituted quinoline framework as a powerful tool for the construction of diverse and complex molecular architectures with potential applications in medicinal chemistry and materials science.
Application in Materials Science and Polymer Chemistry as a Precursor Monomer or Functional Building Block
The unique electronic and structural properties of the quinoline ring make it an attractive component for advanced materials. The rigid, planar, and aromatic nature of the quinoline scaffold can impart desirable properties such as thermal stability, charge transport capabilities, and specific optical characteristics to materials.
Quinoline derivatives are known to exhibit interesting photophysical properties, and their extended π-conjugated system makes them suitable for applications in optoelectronics. By modifying the substitution pattern on the quinoline ring, the absorption and emission wavelengths can be fine-tuned, leading to the development of novel dyes and fluorescent materials. researchgate.net
The presence of the chloro and hydroxyl groups in this compound provides convenient handles for incorporating this moiety into larger functional molecules. For example, the hydroxyl group can be used to attach the quinoline unit to a polymer backbone or another chromophore, while the chloro group can be substituted to further modify the electronic properties of the molecule. This adaptability makes it a valuable building block for the rational design of materials for applications in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices.
The incorporation of this compound into polymer chains can lead to materials with enhanced properties. The hydroxyl group can be readily converted into a polymerizable group, such as an acrylate (B77674) or an epoxide, or it can participate directly in condensation polymerizations to form polyesters or polyethers.
The rigid quinoline unit within the polymer backbone would be expected to increase the glass transition temperature and enhance the thermal stability of the resulting polymer. Furthermore, the polar nature of the quinoline ring and its ability to participate in π-stacking interactions could influence the morphology and mechanical properties of the material. The specific electronic properties of the quinoline moiety could also be harnessed to create polymers with tailored conductive or photoluminescent properties.
Precursor for Analytical Reagents or Chemo-sensors
The development of selective and sensitive chemo-sensors is a crucial area of research in analytical chemistry. The quinoline scaffold has been successfully employed in the design of various analytical reagents and sensors due to its inherent spectroscopic properties and the ease with which it can be functionalized. researchgate.net
Fluorescent probes are powerful tools for detecting and visualizing specific analytes in complex environments. nih.gov The quinoline ring system is often fluorescent, and its emission properties can be sensitive to the local chemical environment or the presence of specific ions or molecules.
This compound serves as an excellent starting point for the design of novel fluorescent probes. The hydroxyl and chloro groups can be used to attach specific recognition units (e.g., chelating agents for metal ions or binding sites for biomolecules). Upon binding of the target analyte to the recognition unit, a change in the fluorescence of the quinoline core can be observed, allowing for sensitive detection. The ability to perform chemical modifications at two different positions on the molecule provides a high degree of control over the design and optimization of the probe's selectivity and sensitivity.
Advanced Analytical Methodologies for the Characterization and Quantification of 2 Chloro 4 Methylquinolin 3 Yl Methanol
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of quinoline (B57606) derivatives due to its high resolution, reproducibility, and versatility. Method development for (2-Chloro-4-methylquinolin-3-yl)methanol focuses on achieving optimal separation from impurities and potential degradation products.
Reverse-phase HPLC (RP-HPLC) is the most common approach for analyzing moderately polar compounds like this compound. The separation is based on hydrophobic interactions between the analyte and a nonpolar stationary phase.
Research Findings: A robust RP-HPLC method can be developed using a C18 stationary phase. The presence of the polar hydroxyl group in this compound results in shorter retention times compared to its non-hydroxylated precursor, 2-chloro-4-methylquinoline. The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.netpensoft.net Adjusting the pH of the aqueous phase is critical; an acidic pH (e.g., 3-5) ensures the quinoline nitrogen is protonated, leading to sharper peaks and consistent retention. sielc.com For mass spectrometry compatibility, volatile buffers such as formic acid or ammonium (B1175870) formate (B1220265) are preferred over non-volatile phosphate buffers. sielc.com
Normal-phase HPLC (NP-HPLC), which utilizes a polar stationary phase (e.g., silica) and a nonpolar mobile phase (e.g., hexane/isopropanol), is an alternative for separating isomers or compounds with significant polarity differences. However, due to the better solubility of quinoline derivatives in aqueous-organic mixtures and the robustness of modern reverse-phase columns, RP-HPLC is generally the preferred method.
Table 1: Illustrative HPLC Method Parameters for Quinoline Derivatives
| Parameter | Reverse-Phase Method | Normal-Phase Method |
|---|---|---|
| Stationary Phase | C18 (Octadecylsilane), 5 µm | Silica, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | n-Hexane:Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 230 nm and 280 nm | UV at 235 nm |
| Column Temp. | 30 °C | 25 °C |
| Rationale | Good retention and peak shape for moderately polar quinolines. MS-compatible. sielc.comresearchgate.net | Effective for isomer separation, less common for routine analysis. |
The parent molecule, this compound, is achiral. However, if derivatives are synthesized that introduce a chiral center (e.g., through esterification with a chiral acid), chiral chromatography becomes necessary to separate the resulting enantiomers or diastereomers.
Research Findings: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are highly effective for the enantioseparation of a wide range of chiral compounds, including quinoline derivatives. nih.govresearchgate.net Separations can be achieved using normal-phase, polar-organic, or reverse-phase modes. The choice of mobile phase significantly impacts enantioselectivity. For LC-MS applications, reverse-phase conditions using aqueous-organic mobile phases are advantageous. nih.gov
Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification and structural elucidation of impurities or chemical degradation products. kuleuven.be
Research Findings: For the analysis of this compound, electrospray ionization (ESI) in the positive ion mode is highly effective, as the quinoline nitrogen is readily protonated to form a stable [M+H]⁺ ion. nih.gov In tandem MS, this precursor ion can be fragmented to produce characteristic product ions. The fragmentation pattern is crucial for structural confirmation. Common fragmentation pathways for this molecule would likely involve the neutral loss of water (H₂O) from the protonated molecule, loss of the hydroxymethyl group, or cleavage of the C-Cl bond. nih.gov Selected Reaction Monitoring (SRM) can be used for highly sensitive quantification by monitoring specific precursor-to-product ion transitions, enabling detection at ng/L levels or lower. nih.govshimadzu.comingenieria-analitica.com Methanol is often a preferred organic modifier over acetonitrile in the mobile phase for LC-MS/MS analysis of some compound classes as it can enhance ionization efficiency and sensitivity. nih.gov
Table 2: Predicted LC-MS/MS Parameters for this compound
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | The basic quinoline nitrogen is easily protonated. |
| Precursor Ion [M+H]⁺ | m/z 208.05 | Calculated for C₁₁H₁₁ClNO⁺. |
| Potential Product Ions | m/z 190.04 | Loss of H₂O (water) from the alcohol group. |
| m/z 177.03 | Loss of CH₂OH (methanol group). | |
| m/z 172.07 | Loss of HCl (hydrochloric acid). | |
| Scan Mode | Selected Reaction Monitoring (SRM) | For high sensitivity and quantitative accuracy. ingenieria-analitica.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the polar hydroxyl group and relatively high molecular weight, this compound is not sufficiently volatile for direct GC analysis. Therefore, chemical derivatization is required.
Research Findings: Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as alcohols. thescipub.comnih.gov The hydroxyl group of this compound can be converted to a nonpolar, volatile trimethylsilyl (B98337) (TMS) ether using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govsemanticscholar.org The resulting TMS derivative is thermally stable and exhibits excellent chromatographic properties on a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). Subsequent analysis by mass spectrometry, typically using electron ionization (EI), provides a characteristic fragmentation pattern that can be used for identification and quantification. omicsonline.org
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary Electrophoresis (CE) offers extremely high separation efficiencies and is an orthogonal technique to HPLC. Separations in CE are based on the differential migration of charged species in an electric field.
Research Findings: As a basic compound, this compound can be analyzed in its cationic (protonated) form using Capillary Zone Electrophoresis (CZE). nih.gov The migration time is heavily influenced by the pH of the background electrolyte (BGE). researchgate.net An acidic BGE (e.g., acetate (B1210297) or phosphate buffer at pH < 5) ensures full protonation and reproducible migration. Additives can be incorporated into the BGE to enhance selectivity. For instance, organic solvents can modify the electroosmotic flow, while cyclodextrins can be used to resolve closely related compounds or potential chiral derivatives through inclusion complexation. nih.gov Micellar Electrokinetic Capillary Chromatography (MEKC), which uses surfactants in the BGE, can also be employed to separate the target analyte from neutral impurities. rsc.org
Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis, Fluorescence)
Spectrophotometric methods are rapid and simple techniques for quantitative analysis, leveraging the inherent chromophoric and fluorophoric nature of the quinoline ring system.
UV-Vis Spectroscopy: The quinoline ring is a strong chromophore, exhibiting characteristic absorption bands in the UV region.
Research Findings: Quinoline derivatives typically show two main absorption regions: a high-energy π-π* transition band and a lower-energy n-π* transition band. acs.org For this compound, strong absorbance is expected in the range of 230-320 nm. scielo.br A specific wavelength, often one of the absorption maxima (λmax), can be selected for quantification using a calibration curve based on Beer's Law. This method is straightforward and widely accessible but may lack the selectivity to distinguish the analyte from structurally similar impurities.
Fluorescence Spectroscopy: Many quinoline derivatives are naturally fluorescent, emitting light after absorbing UV radiation. This property can be exploited for highly sensitive quantification.
Research Findings: The fluorescence of quinolines can be significantly enhanced upon protonation of the ring nitrogen. nih.gov Therefore, conducting fluorescence measurements in an acidic solvent can dramatically increase sensitivity. nih.gov The analysis involves selecting an appropriate excitation wavelength (near an absorption maximum) and measuring the emission intensity at the emission maximum. Fluorescence is generally more selective and orders of magnitude more sensitive than UV-Vis absorption, making it suitable for trace-level quantification. rsc.orgresearchgate.net
Electrochemical Methods for Oxidation/Reduction Potential Determination and Detection
Electrochemical methods offer a sensitive and informative approach to characterizing the redox properties of molecules such as this compound. These techniques are centered on the interaction of the analyte with an electrode surface at a controlled potential, providing insights into the thermodynamics and kinetics of electron transfer processes. The inherent electroactivity of the quinoline nucleus, stemming from its aromatic and heterocyclic nature, makes it amenable to electrochemical investigation. The substituents on the quinoline ring, namely the chloro, methyl, and methanol groups, significantly influence the electron density distribution and, consequently, the oxidation and reduction potentials of the molecule.
The primary electrochemical techniques employed for such characterization include cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV). These methods are crucial for determining the formal potentials, elucidating reaction mechanisms, and in some cases, for the quantitative detection of the compound.
Cyclic Voltammetry (CV) is a cornerstone technique for probing the electrochemical behavior of new compounds. In a typical CV experiment, the potential applied to a working electrode is scanned linearly from an initial to a final potential and then back again, while the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information. For this compound, one would expect to observe both oxidation and reduction peaks.
The oxidation process would likely involve the quinoline ring system or the methanol group. The presence of the electron-donating methyl group at the 4-position and the methanol group at the 3-position would be expected to increase the electron density of the quinoline ring, thereby facilitating its oxidation compared to unsubstituted quinoline. Conversely, the electron-withdrawing chloro group at the 2-position would counteract this effect to some extent.
The reduction process is anticipated to occur on the quinoline nucleus, a common feature for N-heterocyclic aromatic compounds. The chloro substituent, being electron-withdrawing, is expected to make the reduction of the quinoline ring easier, occurring at a less negative potential.
The reversibility of the redox processes can also be assessed from the cyclic voltammogram. A reversible one-electron process is characterized by a peak potential separation (ΔEp = |Epa - Epc|) of approximately 59 mV at room temperature, where Epa and Epc are the anodic and cathodic peak potentials, respectively. Deviations from this value can indicate quasi-reversible or irreversible processes, often associated with coupled chemical reactions or slow electron transfer kinetics.
Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) are more sensitive techniques often used for quantitative analysis. They discriminate against charging current, resulting in a better signal-to-noise ratio and lower detection limits compared to CV. These methods would be particularly useful for determining the concentration of this compound in a sample.
| Parameter | Hypothetical Value | Interpretation |
| Anodic Peak Potential (Epa) | +1.2 V vs. Ag/AgCl | Potential at which oxidation occurs. The relatively high positive value suggests that the oxidation is not facile, influenced by the electron-withdrawing chloro group. |
| Cathodic Peak Potential (Epc) | -0.9 V vs. Ag/AgCl | Potential at which reduction occurs. The presence of the chloro group likely facilitates the reduction of the quinoline ring. |
| Peak Potential Separation (ΔEp) | 80 mV | Indicates a quasi-reversible one-electron transfer process. The deviation from the ideal 59 mV suggests some kinetic limitations or coupled chemical reactions. |
| Peak Current Ratio (Ipa/Ipc) | ~1 | A ratio close to unity for the anodic and cathodic peak currents is indicative of a stable product formed upon electron transfer on the timescale of the CV experiment. |
Note: The hypothetical values in this table are for illustrative purposes and would need to be confirmed by experimental studies. The reference electrode (e.g., Ag/AgCl) and solvent system would significantly influence the measured potentials.
Structure Reactivity Relationships in 2 Chloro 4 Methylquinolin 3 Yl Methanol Derivatives Mechanism Focus Only
Influence of Substituent Changes on Molecular Conformation and Electronic Properties
The conformation and electronic landscape of the (2-Chloro-4-methylquinolin-3-yl)methanol core are significantly influenced by the nature and position of substituents on the quinoline (B57606) ring. These modifications can alter the molecule's reactivity by modulating electron density, steric hindrance, and non-covalent interactions.
Computational studies, such as Density Functional Theory (DFT) analysis, have been employed to understand the electronic properties of substituted quinolines. nih.govresearchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests a molecule is more polarized, more reactive, and prone to electronic charge transfer. nih.gov
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the quinoline ring can tune these electronic properties. For instance, in related quinoline systems, it has been observed that upon folding, the HOMO can delocalize over the molecule, a phenomenon that is more pronounced for weakly electron-donating groups compared to electron-withdrawing groups. nih.gov In contrast, strongly donating groups can prevent this delocalization even in a folded conformation. nih.gov This highlights that a combination of conformational effects and substituent electronic nature dictates the regioselectivity of reactions. nih.gov
The presence of the chloro, methyl, and hydroxymethyl groups on the this compound scaffold itself establishes a foundational electronic and steric profile. The chlorine atom at the 2-position acts as a good leaving group in nucleophilic substitution reactions. nih.gov The methyl group at the 4-position, being weakly electron-donating, can subtly influence the electron density of the quinoline ring. The hydroxymethyl group at the 3-position can participate in hydrogen bonding and act as a nucleophile or a precursor to other functional groups.
| Substituent at C6 | Electronic Effect | Expected Impact on Reactivity of Quinoline Ring |
| -NO₂ | Electron-withdrawing (strong) | Decreases nucleophilicity, activates the ring towards nucleophilic attack |
| -CN | Electron-withdrawing (strong) | Decreases nucleophilicity, activates the ring towards nucleophilic attack |
| -Cl | Electron-withdrawing (inductive), weak electron-donating (resonance) | Overall deactivating, directs electrophiles to ortho/para positions relative to itself |
| -OCH₃ | Electron-donating (strong, resonance) | Increases nucleophilicity, activates the ring towards electrophilic attack |
| -NH₂ | Electron-donating (strong, resonance) | Increases nucleophilicity, activates the ring towards electrophilic attack |
This table is illustrative and based on general principles of substituent effects on aromatic systems.
Mechanistic Insights into Interactions with Model Chemical Systems (e.g., Catalytic Sites, Reaction Intermediates)
The functional groups of this compound and its derivatives are key to their interactions with various chemical systems, including catalytic sites and reaction intermediates. The chloro group at the C2 position and the hydroxymethyl group at the C3 position are the primary sites of interaction and reaction.
The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic displacement. This reactivity is a cornerstone of many synthetic transformations of this scaffold. For instance, in reactions with sulfur nucleophiles, such as the cysteine residue in the active site of proteases, the chloroquinoline moiety can act as a pharmacophore, leading to covalent modification of the enzyme. nih.gov The mechanism likely involves nucleophilic attack by the thiolate of the cysteine at the C2 position, with the chloride ion acting as a leaving group.
The hydroxymethyl group can engage in hydrogen bonding, which is a crucial interaction in many catalytic processes. For example, it can interact with a catalyst's active site, orienting the molecule for a specific transformation. Furthermore, the hydroxyl group can be deprotonated to form an alkoxide, a more potent nucleophile, or it can be protonated to become a better leaving group (water).
In multicomponent reactions, derivatives of this compound, particularly its precursor 2-chloroquinoline-3-carbaldehyde, participate in a cascade of reactions. For example, in a reaction involving an aromatic aldehyde, malononitrile, and a 2-chloroquinoline-4-amine, the mechanism proceeds through a Knoevenagel condensation, followed by a Michael addition and an intramolecular nucleophilic cyclization. rsc.org This illustrates how the quinoline scaffold can be a platform for complex molecule synthesis, with its substituents guiding the reaction pathway through a series of intermediates.
Understanding Reactivity Profiles Based on Structural Modifications
The reactivity of this compound is highly dependent on its structural features. The presence of the chloro, methyl, and hydroxymethyl groups provides multiple reaction sites. The reactivity of the precursor, 2-chloroquinoline-3-carbaldehyde, has been extensively studied and provides a strong basis for understanding the reactivity of the corresponding alcohol. nih.govrsc.orgsemanticscholar.org
The reactions of this scaffold can be broadly categorized based on the reacting functional group:
Reactions at the C2-Chloro Group: This is a primary site for nucleophilic aromatic substitution. A wide range of nucleophiles, including amines, thiols, and alkoxides, can displace the chloride ion. This allows for the introduction of diverse functional groups at the 2-position, leading to a variety of derivatives. nih.gov
Reactions at the C3-Hydroxymethyl Group: The hydroxyl group can undergo oxidation to the corresponding aldehyde (2-chloro-4-methylquinoline-3-carbaldehyde) or carboxylic acid. It can also be converted to other functional groups, such as halides or esters.
Reactions involving both the Chloro and Hydroxymethyl/Formyl Groups: In many instances, both functional groups participate in the reaction, often leading to the formation of fused heterocyclic systems. For example, reaction with formamide (B127407) can lead to the formation of a pyrrolo[3,4-b]quinolin-3-one through initial addition to the carbonyl group (of the aldehyde precursor) followed by intramolecular cyclization and elimination of HCl. nih.gov
The following table provides examples of reactions that derivatives of this compound can undergo, highlighting the versatility of this scaffold.
| Reactant | Reaction Type | Product Type |
| Hydrazine | Condensation/Cyclization | Pyrazolo-fused quinolines |
| Amines | Nucleophilic Substitution | 2-Aminoquinoline (B145021) derivatives |
| Active Methylene Compounds | Knoevenagel Condensation/Cyclization | Pyrano-fused quinolines |
| Thiols | Nucleophilic Substitution | 2-Thioquinoline derivatives |
| Oxidizing Agents | Oxidation | 2-Chloro-4-methylquinoline-3-carbaldehyde/carboxylic acid |
Design Principles for Modulating Chemical Reactivity or Selectivity
The modulation of chemical reactivity and selectivity in this compound derivatives is a key aspect of their synthetic utility. Several principles can be applied to control the outcome of their reactions.
Future Directions and Emerging Research Avenues for 2 Chloro 4 Methylquinolin 3 Yl Methanol Chemistry
Exploration of Novel Catalytic Transformations Involving the Quinoline (B57606) Scaffoldmdpi.comnih.gov
The functional groups of (2-Chloro-4-methylquinolin-3-yl)methanol offer multiple sites for catalytic modification, opening avenues for creating diverse molecular architectures. The chloro group at the C2 position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, which are highly effective for forming new carbon-carbon and carbon-nitrogen bonds. numberanalytics.com
Future research will likely focus on:
Palladium and Copper-Catalyzed Reactions : These well-established catalysts are effective for reactions like Suzuki-Miyaura (C-C bond formation) and Ullmann-type (C-N bond formation) couplings at the C2 position. numberanalytics.com This would allow for the introduction of a wide array of aryl, alkyl, or amino groups, significantly expanding the library of derivatives.
C-H Functionalization : Modern synthetic strategies are increasingly focused on the direct functionalization of C-H bonds. rsc.org Research could explore the selective activation of C-H bonds on the quinoline core of the molecule, guided by its existing substituents, to introduce new functionalities without pre-functionalized starting materials.
Transformations of the Hydroxymethyl Group : The primary alcohol can be oxidized to an aldehyde or carboxylic acid, providing a gateway to imines, esters, and amides. Alternatively, it can be used as a directing group to influence the regioselectivity of catalytic reactions on the quinoline ring.
| Catalytic Transformation | Metal Catalyst | Bond Formed | Potential Application |
| Suzuki-Miyaura Coupling | Palladium | C-C | Synthesis of biaryl quinoline derivatives |
| Buchwald-Hartwig Amination | Palladium | C-N | Access to 2-aminoquinoline (B145021) scaffolds |
| Ullmann Condensation | Copper | C-N / C-O | Formation of aryl amines and ethers |
| Heck Coupling | Palladium | C-C | Alkenylation of the quinoline core |
| C-H Activation/Annulation | Ruthenium/Rhodium | C-C / C-N | Construction of fused heterocyclic systems mdpi.com |
Integration into Supramolecular Architectures and Self-Assembly Systems
The structure of this compound is well-suited for forming ordered, non-covalent assemblies. The hydroxyl group is a hydrogen bond donor and acceptor, while the aromatic quinoline ring system can participate in π–π stacking and C–H···π interactions. These forces are fundamental to the construction of supramolecular structures. southasiacommons.net
Emerging research avenues include:
Crystal Engineering : By systematically studying the crystallization of this compound and its derivatives, researchers can control the formation of specific solid-state architectures. The interplay of hydrogen bonding from the -CH₂OH group and π–π stacking of the quinoline rings can lead to predictable patterns like chains, sheets, or more complex networks.
Host-Guest Chemistry : The quinoline moiety can be incorporated into larger host molecules, such as calixarenes or cyclodextrins, where it can act as a binding site for specific guest molecules. The electronic properties of the quinoline ring make it a candidate for recognizing electron-deficient or electron-rich guests.
Self-Assembled Materials : In solution, derivatives of this compound could self-assemble into gels, liquid crystals, or vesicles. Functionalization at the C2 or hydroxymethyl positions could be used to tune the amphiphilicity of the molecule, thereby controlling the morphology of the resulting self-assembled structures.
Application in Flow Chemistry and Microreactor Technology for Efficient Synthesismdpi.comnih.gov
Flow chemistry and microreactor technology offer significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, higher yields, and simplified scale-up. nih.govrsc.orgacs.org These benefits are particularly relevant for optimizing the synthesis of quinoline derivatives. numberanalytics.comresearchgate.net
Future applications in this area could involve:
Rapid Reaction Optimization : Microreactors allow for the rapid screening of reaction conditions (temperature, pressure, catalyst loading, residence time) on a small scale, drastically reducing the time required to identify optimal synthetic protocols. nih.govkth.se A new continuous-flow strategy was developed to safely obtain 3-cyanoquinolines within minutes, demonstrating the potential for rapid synthesis. acs.org
Safe Handling of Hazardous Intermediates : The synthesis of heterocyclic compounds can sometimes involve unstable or hazardous intermediates. The small internal volume of microreactors minimizes the risk associated with such species, allowing for reactions that would be difficult to perform in batch mode. nih.gov
Telescoped Synthesis : Multiple reaction steps can be "telescoped" into a single, continuous flow process without isolating intermediates. vapourtec.com For example, the synthesis of this compound from its precursor aldehyde, followed by a subsequent catalytic coupling reaction, could be performed in an integrated flow system. This improves efficiency and reduces waste. vapourtec.comacs.org
| Parameter | Batch Synthesis | Flow/Microreactor Synthesis |
| Scale-up | Difficult, requires re-optimization | Straightforward ("numbering-up") acs.org |
| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, rapid heating/cooling rsc.org |
| Safety | Higher risk with hazardous reagents | Inherently safer due to small volumes nih.gov |
| Reaction Time | Often hours to days | Seconds to minutes nih.govacs.org |
| Process Control | Moderate | Precise control over parameters |
Development of High-Throughput Screening Methods for Chemical Reactivitynumberanalytics.comrsc.org
High-throughput screening (HTS) is a powerful methodology that uses automation to rapidly test thousands of chemical reactions or compounds. numberanalytics.comnih.gov This technology can accelerate the discovery of new reactions, optimal catalysts, and novel applications for this compound.
Future directions include:
Catalyst Discovery : HTS can be used to screen large libraries of ligands and metal precursors to identify the most effective catalyst systems for transformations of the target molecule. numberanalytics.comresearchgate.net For instance, hundreds of palladium-ligand combinations could be tested in parallel to find the optimal conditions for a Suzuki coupling at the C2 position.
Reaction Condition Optimization : By employing design of experiments (DoE) principles within an HTS workflow, researchers can systematically and efficiently map the effects of multiple variables (e.g., solvent, base, temperature, concentration) on reaction yield and selectivity. nih.govrsc.org
Screening for Biological Activity : Libraries of derivatives synthesized from this compound can be rapidly screened against various biological targets (e.g., enzymes, receptors) to identify new lead compounds for drug discovery. nih.govbrieflands.comeurekaselect.com
| HTS Technique | Application for this compound | Throughput |
| Infrared Thermography | Screening for exothermic catalytic reactions mpg.de | High |
| Mass Spectrometry | Rapid analysis of reaction products and selectivities numberanalytics.commpg.de | Very High |
| UV/Vis & Fluorescence Spectroscopy | Monitoring reactions involving chromophoric/fluorophoric products mpg.de | High |
| Flow-through NMR | Detailed structural analysis in continuous screening systems mpg.de | Medium |
Interdisciplinary Research at the Interface of Organic Chemistry and Advanced Materials Science/Separations
The unique electronic and structural properties of the quinoline scaffold make this compound a valuable building block for advanced materials. biosynce.com Interdisciplinary research combining organic synthesis with materials science and separation technologies represents a major growth area.
Emerging research avenues include:
Metal-Organic Frameworks (MOFs) : The quinoline nitrogen and the hydroxymethyl oxygen can act as coordination sites for metal ions, making the molecule a potential organic linker for the synthesis of novel MOFs. rsc.orgnih.govacs.org These porous materials could be designed for applications in gas storage, catalysis, or chemical sensing. rsc.org
Functional Polymers : The hydroxymethyl group provides a handle for incorporating the quinoline unit into polymer chains via esterification or etherification. The resulting polymers could possess unique optical, electronic, or thermal properties derived from the quinoline moieties. Quinoline-based polybenzoxazines have already been explored for applications in corrosion resistance and oil-water separation. tandfonline.comresearchgate.net
Separation Science : Materials functionalized with quinoline derivatives can be used as selective adsorbents for heavy metal ions or organic pollutants. eurekaselect.comrsc.org The quinoline nitrogen can act as a chelating agent, enabling the development of new materials for environmental remediation or analytical preconcentration. biosynce.comrsc.org
Q & A
Q. What are the recommended methods for synthesizing (2-Chloro-4-methylquinolin-3-yl)methanol in laboratory settings?
Methodological Answer: The compound can be synthesized via condensation reactions using catalytic ceric ammonium nitrate (CAN) in methanol under reflux conditions. A typical procedure involves reacting substituted aminobenzophenones with chloroacetoacetate derivatives, followed by purification via silica gel column chromatography (petroleum ether/EtOAc eluent) and recrystallization from ethanol . Key steps include:
- Catalyst : CAN (10 mol%) for efficient cyclization.
- Reaction Monitoring : TLC to track completion (2–5 hours).
- Yield Optimization : Adjusting stoichiometry and solvent polarity to improve yields (reported up to 84% for analogous quinoline derivatives).
Q. How can researchers confirm the molecular structure of this compound post-synthesis?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- Spectroscopy :
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, -CH2OH groups at δ 3.5–4.5 ppm).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z 207.6 [M+H]⁺ for analogous compounds) .
- X-ray Crystallography : Use SHELX-2018 for structure refinement. Collect high-resolution data (e.g., Mo-Kα radiation, λ = 0.71073 Å) and analyze anisotropic displacement parameters with ORTEP-3 for visualization .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic disorder in this compound derivatives?
Methodological Answer: Disorder in the quinoline ring or substituents can complicate refinement. Strategies include:
- Data Quality : Collect high-resolution data (≤ 0.8 Å) to reduce noise.
- SHELXL Refinement : Use PART/SUMP instructions to model split positions for disordered atoms. Apply ISOR/SADI restraints to maintain reasonable thermal parameters .
- Validation Tools : Check R-factor convergence (e.g., R1 < 5% for high-quality data) and analyze residual electron density maps (< 0.5 eÅ⁻³) .
Q. How can researchers address contradictions in reported reaction yields for similar quinoline methanol derivatives?
Methodological Answer: Contradictions often stem from variations in reaction conditions or analytical methods. Systematic approaches include:
- Experimental Replication : Reproduce protocols with controlled variables (e.g., catalyst loading, solvent purity).
- Analytical Cross-Validation : Use HPLC (C18 column, methanol/water gradient) to quantify purity and compare yields.
- Case Study : For a quinoline-3-methanol analog, yields varied from 65% to 84% due to differences in CAN catalyst activity and recrystallization solvents (ethanol vs. acetone) .
Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., malaria PfATP4 or kinase domains). Set grid parameters to cover active sites (e.g., 40 × 40 × 40 ų).
- QSAR Modeling : Train models with descriptors like logP (experimental value ~2.29 for related compounds), topological polar surface area (TPSA), and H-bond donor/acceptor counts .
- Validation : Compare predicted IC50 values with in vitro assays (e.g., antiplasmodial activity against 3D7 strains).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
